molecular formula C3H12N2O4S B150681 (S)-Propane-1,2-diamine sulfate CAS No. 136370-46-2

(S)-Propane-1,2-diamine sulfate

Cat. No. B150681
M. Wt: 172.21 g/mol
InChI Key: VFDQRKYOFLFZPW-DFWYDOINSA-N
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Description

Propane-1,2-diamine (also known as 1,2-diaminopropane) is an organic compound with the formula H2NCH2CH2CH2NH2. It is a colorless liquid with a fishy odor, and is soluble in water. Sulfate is a salt that forms when sulfuric acid reacts with another chemical. It’s a broader term for other synthetic sulfate-based chemicals you may be concerned about, such as sodium lauryl sulfate (SLS) and sodium laureth sulfate (SLES). These compounds are produced through a chemical reaction between sulfuric acid and a petroleum or vegetable product .


Molecular Structure Analysis

The molecular structure of a compound like “(S)-Propane-1,2-diamine sulfate” would be determined by the arrangement of the atoms within the molecule and the bonds between them. Unfortunately, without specific studies or data on this compound, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(S)-Propane-1,2-diamine sulfate” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Safety And Hazards

The safety and hazards associated with a compound like “(S)-Propane-1,2-diamine sulfate” would depend on its physical and chemical properties. In general, amines can be irritants and can cause burns if they come into contact with the skin or eyes. Sulfates are generally considered safe, but can cause irritation in some cases .

Future Directions

The future directions for research on a compound like “(S)-Propane-1,2-diamine sulfate” would depend on its potential applications. These could include its use in the synthesis of other compounds, or its potential biological activity .

properties

IUPAC Name

(2S)-propane-1,2-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3H,2,4-5H2,1H3;(H2,1,2,3,4)/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDQRKYOFLFZPW-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Propane-1,2-diamine sulfate

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